molecular formula C13H18BrNO2 B2947671 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol CAS No. 352544-35-5

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B2947671
CAS No.: 352544-35-5
M. Wt: 300.196
InChI Key: YLALHFSFWJUVRI-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . This piperidin-4-ol derivative features a 2-bromo-5-methoxyphenylmethyl group, a structure often explored in medicinal chemistry for its potential as a versatile synthetic intermediate. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules with significant pharmacological activities . Compounds with similar bromo-methoxyphenyl and piperidine motifs are investigated in various research areas, including as potential agonists for G-protein coupled receptors (GPCRs) like GPR40/FFAR1, a target for type 2 diabetes mellitus . The specific substitution pattern on the phenyl ring and the piperidine nitrogen in this compound makes it a valuable building block for the synthesis of more complex molecular hybrids and for structure-activity relationship (SAR) studies . Researchers utilize this scaffold in the development of novel bioactive molecules, where it can contribute to key pharmacophoric elements. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-3-2-11(14)8-10(13)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLALHFSFWJUVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki-Miyaura Coupling)

The bromine atom at the 5-position undergoes palladium- or nickel-catalyzed cross-coupling reactions.

Reaction Conditions Product Source
Suzuki coupling with phenylboronic acidNi catalyst, ferrocenylmethylphosphine ligand, K₃PO₄, THF, refluxBiphenyl derivative
Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CAryl amine derivative (analogous bromopyrimidine example)

Key Findings :

  • Nickel catalysts enable coupling under milder conditions compared to palladium, reducing side reactions .

  • Electron-withdrawing groups (e.g., methoxy) direct substitution to the para position of bromine .

Functionalization of the Piperidin-4-ol Group

The hydroxyl group participates in esterification, oxidation, and protection/deprotection reactions.

Esterification

Reagent Conditions Product Source
Acetic anhydridePyridine, RT, 2 hrAcetylated piperidine (similar work-up)
Tosyl chlorideCH₂Cl₂, Et₃N, 0°C → RTTosylate ester (leaving group)

Oxidation

Reagent Conditions Product Source
PCC (pyridinium chlorochromate)CH₂Cl₂, RT, 4 hrPiperidin-4-one (analogous oxidation)
Jones reagent (CrO₃/H₂SO₄)0°C → refluxPiperidin-4-one

Key Findings :

  • Tosylation facilitates subsequent nucleophilic substitutions (e.g., SN2) .

  • Over-oxidation is avoided using PCC instead of stronger oxidants.

Methoxy Group Demethylation

The 2-methoxy group can be cleaved to a phenol under acidic conditions.

Reagent Conditions Product Source
48% HBr/AcOHReflux, 6 hr2-Hydroxyphenyl derivative (similar demethylation)
BBr₃ (1 M in CH₂Cl₂)−78°C → RT, 30 min2-Hydroxyphenyl derivative

Key Findings :

  • BBr₃ selectively demethylates methoxy groups without affecting bromine .

Alkylation and Amidation

The piperidine nitrogen and hydroxyl group enable further derivatization.

Reaction Conditions Product Source
Reductive aminationNaBH₃CN, MeOH, RTN-Alkylated piperidine (analogous method)
Amide coupling (EDC/HOBt)DMF, RT, 12 hrPiperidine-4-carboxamide

Key Findings :

  • NaBH₃CN minimizes over-reduction compared to NaBH₄.

Stability and Isolation

Post-reaction work-up procedures ensure high purity:

  • Quenching : Aqueous work-up (e.g., NaHCO₃ for acid-sensitive products) .

  • Crystallization : Anti-solvent addition (hexane/EtOAc) yields >95% purity .

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with piperidin-4-ol derivatives reported in the literature, focusing on structural variations, biological activities, and functional implications.

Aromatic Substituent Variations

Halogenated Aromatic Derivatives
  • 4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6, ) Structure: Contains a 4-iodophenyl group and a 4-methoxyindole moiety. Activity: High affinity for dopamine D2 receptors with selectivity over D3 receptors. Comparison: Unlike the target compound’s bromo-methoxyphenyl group, this derivative uses iodine for halogenation, which may alter binding kinetics due to differences in atomic size and electronegativity.
  • 1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626, ) Structure: Features a 4-chlorophenyl group and an indol-3-ylmethyl substituent. Activity: Potent dopamine D2 receptor antagonist with >99% purity. The chlorine atom contributes to electron-withdrawing effects, enhancing receptor interactions .
Heteroaromatic Derivatives
  • 1-[(Thiophen-3-yl)methyl]piperidin-4-ol ()
    • Structure : Substituted with a thiophene ring.
    • Properties : The sulfur atom in thiophene introduces π-electron delocalization, differing from the bromo-methoxybenzyl group’s electronic effects .
    • Comparison : Thiophene’s planar structure may enhance π-π stacking interactions, whereas the bromo-methoxy group could favor hydrophobic or halogen bonding.

Functional Group Modifications

Sulfonamide and Sulfonyl Derivatives
  • 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol () Structure: Includes a nitrobenzenesulfonyl group. Synthesis: Derived via sodium borohydride reduction, yielding 54% of the aminosulfonyl analog . Comparison: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxy group (electron-donating).
  • 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()

    • Structure : Contains a sulfonamide-linked oxadiazole ring.
    • Activity : Evaluated for antibacterial properties; the oxadiazole enhances metabolic stability .
    • Comparison : The target compound lacks heterocyclic appendages, suggesting differences in target specificity.

Structural and Functional Data Table

Compound Name Key Substituents Biological Activity Key Reference
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol 5-Bromo-2-methoxyphenylmethyl Not reported (hypothetical) N/A
4-(4-Iodophenyl)-1-((4-methoxyindol-3-yl)methyl)piperidin-4-ol 4-Iodophenyl, 4-methoxyindole Dopamine D2 antagonist
L-741,626 4-Chlorophenyl, indol-3-ylmethyl Dopamine D2 antagonist
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Thiophen-3-ylmethyl Not reported (structural analog)
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol 4-Nitrophenylsulfonyl Intermediate for aminosulfonyl

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-bromo-2-methoxyphenyl group, which is critical for its biological activity. The presence of the bromine atom and the methoxy group contributes to its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 µM
Enterococcus faecalis62.5 - 125 µM
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa>125 µg/mL

These results suggest that the compound may inhibit protein synthesis pathways and disrupt cell wall integrity, leading to bactericidal effects .

2. Anticancer Activity:
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Cancer Cell Line IC50 Value (µM)
MDA-MB-231 (Breast)20.12 ± 6.20
HepG2 (Liver)10.84 ± 4.20

These findings indicate that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may influence receptor binding affinity.

Key Mechanisms Identified:

  • Enzyme Inhibition: The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
  • Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, contributing to its anticancer effects by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies: Animal models have demonstrated that treatment with this compound leads to significant tumor reduction in xenograft models of breast cancer.
  • Combination Therapy: Research indicates that combining this compound with conventional chemotherapy agents enhances therapeutic efficacy while reducing side effects, suggesting a potential role in combination therapy for cancer treatment .

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